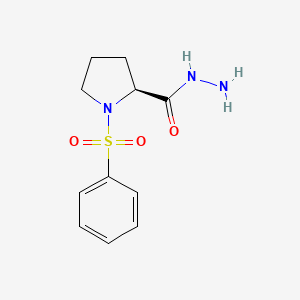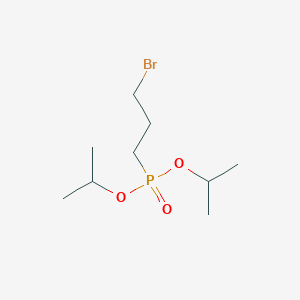
Dipropan-2-yl (3-bromopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (3-bromopropyl)phosphonate is an organic compound with the molecular formula C7H16BrO3P. It is also known as diethyl (3-bromopropyl)phosphonate. This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (3-bromopropyl)phosphonate is typically synthesized through a three-step reaction process:
Reaction of 1,3-dibromopropane with diethyl phosphite: This reaction is carried out under basic conditions to form an intermediate phosphonate ester.
Treatment with hydrogen bromide: The intermediate is then treated with hydrogen bromide to form a brominated phosphonate ester.
Hydrolysis with nitric acid: Finally, the brominated ester is hydrolyzed using a nitric acid solution to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out in controlled environments to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (3-bromopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are the major products of oxidation reactions.
Reduction Products: Phosphines are the major products of reduction reactions.
Applications De Recherche Scientifique
Dipropan-2-yl (3-bromopropyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dipropan-2-yl (3-bromopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile reagent in organic synthesis. The phosphonate group can also participate in oxidation and reduction reactions, allowing for the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3-chloropropyl)phosphonate
- Diethyl (3-iodopropyl)phosphonate
- Diethyl (3-fluoropropyl)phosphonate
Uniqueness
Dipropan-2-yl (3-bromopropyl)phosphonate is unique due to its bromine atom, which makes it more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity allows for a wider range of applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
53773-77-6 |
|---|---|
Formule moléculaire |
C9H20BrO3P |
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
1-bromo-3-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H20BrO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RBIXKURVGCMNJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(CCCBr)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
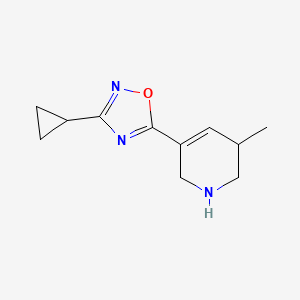
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)

![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)



![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
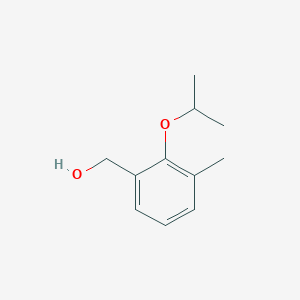
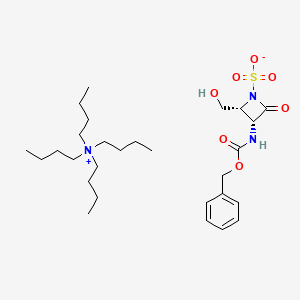
![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
